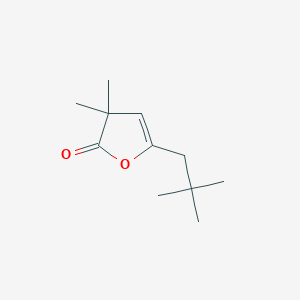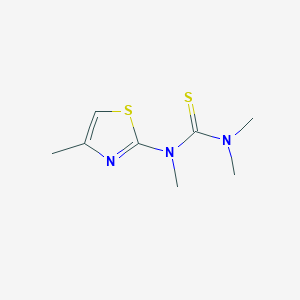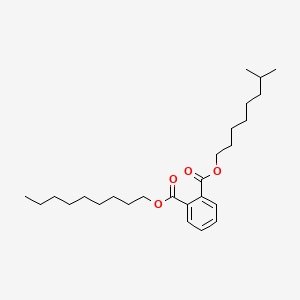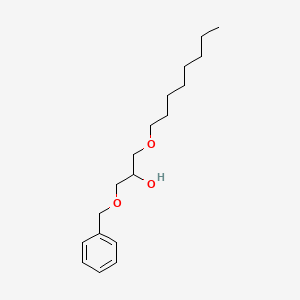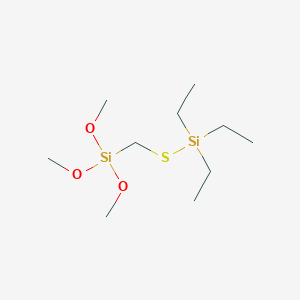
4-Sulfanylidene-1,3-thiazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylidene-1,3-thiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-1,3-thiazolidin-5-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates . This three-component condensation reaction yields the desired thiazolidinone derivative. Another common method is the Knoevenagel condensation, where N-allylrhodanine reacts with aldehydes in the presence of acetic acid .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and multicomponent reactions are utilized to improve the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfanylidene-1,3-thiazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .
Applications De Recherche Scientifique
4-Sulfanylidene-1,3-thiazolidin-5-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Sulfanylidene-1,3-thiazolidin-5-one involves its interaction with various molecular targets and pathways. The sulfur atom in the compound enhances its ability to interact with biological molecules, leading to its diverse pharmacological effects. For example, it can inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Similar in structure but differs in the position of the sulfur atom.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a morpholine moiety, which enhances its biological activity.
5-Ylidene Derivatives of 3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: These derivatives exhibit antitumor activity.
Uniqueness
4-Sulfanylidene-1,3-thiazolidin-5-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which contribute to its diverse biological activities and pharmacological properties .
Propriétés
Numéro CAS |
94811-15-1 |
|---|---|
Formule moléculaire |
C3H3NOS2 |
Poids moléculaire |
133.20 g/mol |
Nom IUPAC |
4-sulfanylidene-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C3H3NOS2/c5-3-2(6)4-1-7-3/h1H2,(H,4,6) |
Clé InChI |
YLWKMCXRBKCUNC-UHFFFAOYSA-N |
SMILES canonique |
C1NC(=S)C(=O)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

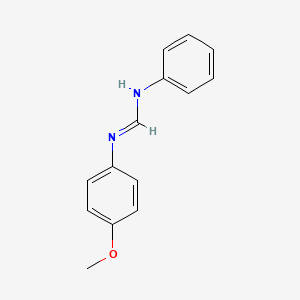

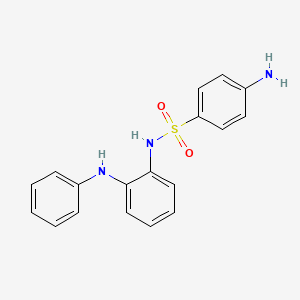
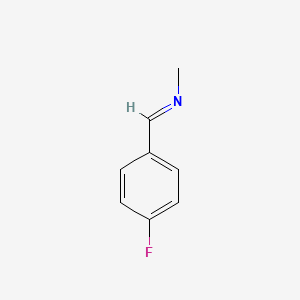
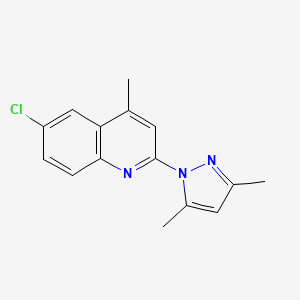
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
